Pergolide mesylate
Overview
Description
Pergolide mesylate is an ergoline-based dopamine receptor agonist. This compound was previously used in human medicine for the treatment of Parkinson’s disease, hyperprolactinemia, and restless leg syndrome, but it was withdrawn from the market due to its association with valvular heart disease .
Mechanism of Action
Target of Action
Pergolide mesylate is a long-acting dopamine agonist . It primarily targets dopamine D2 and D3 receptors , as well as alpha2- and alpha1-adrenergic , and 5-hydroxytryptamine (5-HT) receptors . These receptors play a crucial role in the regulation of motor control, hormone release, and behavior.
Mode of Action
This compound interacts with its targets by stimulating centrally-located dopaminergic receptors . This stimulation results in a number of pharmacologic effects. Specifically, the dopamine D2 receptor, a 7-transmembrane G-protein coupled receptor associated with Gi proteins, is inhibited by pergolide. This inhibition causes a decrease in intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By acting as an agonist at dopamine receptors, this compound enhances dopaminergic transmission. This results in downstream effects such as the improvement of symptoms of movement disorders .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Little is known about the pharmacokinetics of the drug as it is difficult to assay . In a study involving horses, the mean clearance of pergolide was found to be 959 ± 492 mL/h/kg, whereas the mean elimination half-life was 5.64 ± 2.36 hours and the mean initial volume of distribution was 0.79 ± 0.32 L/kg . These properties impact the bioavailability of this compound and its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of dopamine receptors, which leads to the improvement of symptoms of movement disorders . In addition, this compound has been found to inhibit prolactin secretion for at least 24 hours .
Biochemical Analysis
Biochemical Properties
Pergolide mesylate interacts with various enzymes, proteins, and other biomolecules. It functions as a dopaminergic agonist , acting on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors . The nature of these interactions involves the binding of this compound to these receptors, thereby increasing their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates centrally-located dopaminergic receptors, resulting in a number of pharmacologic effects . It has been associated with improvement of symptoms of movement disorders .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an agonist of dopamine D2 and D1 and serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors . It may possess agonist activity at other dopamine receptor subtypes as well, similar to cabergoline .
Temporal Effects in Laboratory Settings
In clinical trials, tolerance to the hypotension usually develops with gradual dosage titration . More detailed studies are needed to fully understand the long-term effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in horses with pituitary pars intermedia dysfunction (PPID), it has been observed that if signs of dose intolerance develop, the dose should be decreased by half for 3 to 5 days and then titrated back up in 2 mcg/kg increments every 2 weeks until the desired effect is achieved .
Metabolic Pathways
It is known that this compound is extensively metabolized in the liver .
Preparation Methods
The synthesis of pergolide mesylate involves the reaction of pergolide with methanesulfonic acid to form the mesylate salt . The synthetic route typically includes the following steps:
Synthesis of Pergolide:
Formation of this compound: Pergolide is then reacted with methanesulfonic acid to form this compound.
Chemical Reactions Analysis
Pergolide mesylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pergolide sulfoxide.
Reduction: Reduction reactions can convert this compound back to pergolide.
Substitution: This compound can undergo substitution reactions where the methylthio group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include pergolide sulfoxide and other substituted derivatives .
Scientific Research Applications
Pergolide mesylate has several scientific research applications:
Comparison with Similar Compounds
Pergolide mesylate is similar to other dopamine receptor agonists, such as cabergoline and bromocriptine . it is unique in its high affinity for both D1 and D2 receptors, making it one of the most potent D1 receptor agonists available . This dual affinity distinguishes this compound from other compounds that primarily target D2 receptors.
Similar Compounds
Properties
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCVGPLTGZWHGS-ZORIOUSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66104-22-1 (Parent) | |
Record name | Pergolide mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040583 | |
Record name | Pergolide methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66104-23-2 | |
Record name | Pergolide mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66104-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pergolide mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PERGOLIDE MESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PERGOLIDE MESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pergolide methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERGOLIDE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55B9HQY616 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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